(-)-O-Desmethyltramadol vs. (+)-O-Desmethyltramadol: 63-Fold Differential in Human μ-Opioid Receptor Binding Affinity
In a head-to-head comparison using cloned human μ-opioid receptors (MOR) stably expressed in HN9.10 neuroblastoma cells, (-)-O-desmethyltramadol exhibited a Ki value of 9680 nM, which is approximately 63-fold higher (weaker affinity) than the 153 nM Ki observed for (+)-O-desmethyltramadol [1]. For reference, morphine—a prototypical MOR agonist—displayed a Ki of 7.1 nM in the same assay system [1]. This quantitative disparity establishes that (-)-O-desmethyltramadol is not merely a less potent opioid but rather a fundamentally distinct pharmacological entity with minimal meaningful MOR engagement at therapeutically relevant concentrations.
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9680 nM |
| Comparator Or Baseline | (+)-O-Desmethyltramadol: Ki = 153 nM |
| Quantified Difference | 63-fold weaker affinity (9680 / 153 ≈ 63.3) |
| Conditions | Cloned human μ-opioid receptors stably expressed in transfected HN9.10 neuroblastoma cells; radioligand binding assay |
Why This Matters
This 63-fold binding differential confirms that (-)-O-desmethyltramadol cannot substitute for its (+)-enantiomer in any assay requiring MOR-mediated activity, necessitating procurement of the specific enantiomer for opioid mechanism studies.
- [1] Lai J, Ma S, Porreca F, Raffa RB. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells. Eur J Pharmacol. 1996;316(2-3):369-372. View Source
